

Characterization and Synthesis of 6-bromo-5-azaindole-3-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-bromo-1*H*-pyrrolo[3,2-*c*]pyridine-3-carbaldehyde

Cat. No.: B1292619

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental characterization data for 6-bromo-5-azaindole-3-carbaldehyde is not readily available in the public domain as of the date of this document. The following guide provides a comprehensive overview of the characterization data for the closely related analogue, 6-bromoindole-3-carboxaldehyde, and outlines a general synthetic methodology that could be adapted for the preparation of 6-bromo-5-azaindole-3-carbaldehyde.

Introduction

Indole and azaindole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom and a carbaldehyde group can provide valuable handles for further chemical modifications, making 6-bromo-5-azaindole-3-carbaldehyde a potentially important building block in drug discovery. This document aims to provide a technical guide by presenting available data on a close structural analogue and proposing a synthetic route.

Physicochemical and Spectroscopic Data of 6-bromoindole-3-carboxaldehyde

Due to the absence of specific data for 6-bromo-5-azaindole-3-carbaldehyde, the characterization data for 6-bromoindole-3-carboxaldehyde is presented below as a reference.

The substitution of a carbon atom with a nitrogen atom at the 5-position is expected to influence the electronic properties and, consequently, the spectral data.

Tabulated Characterization Data

Property	Value	Reference
Molecular Formula	C ₉ H ₆ BrNO	[1]
Molecular Weight	224.05 g/mol	[1]
Appearance	Light tan solid	[2]
Melting Point	202-206 °C	[3]
Boiling Point	395.6±22.0 °C (Predicted)	[3]
Density	1.727±0.06 g/cm ³ (Predicted)	[3]

Spectroscopic Data

Technique	Data	Reference
¹ H NMR	(d6-DMSO, 400 MHz): δ 12.20 (br s, 1H, NH), 9.91 (s, 1H, CHO), 8.31 (d, J = 3 Hz, 1H, Ar-H), 8.00 (d, J = 9 Hz, 1H, Ar-H), 7.69 (d, J = 2 Hz, 1H, Ar-H), 7.34 (dd, J = 8, 2 Hz, 1H, Ar-H)	[2]

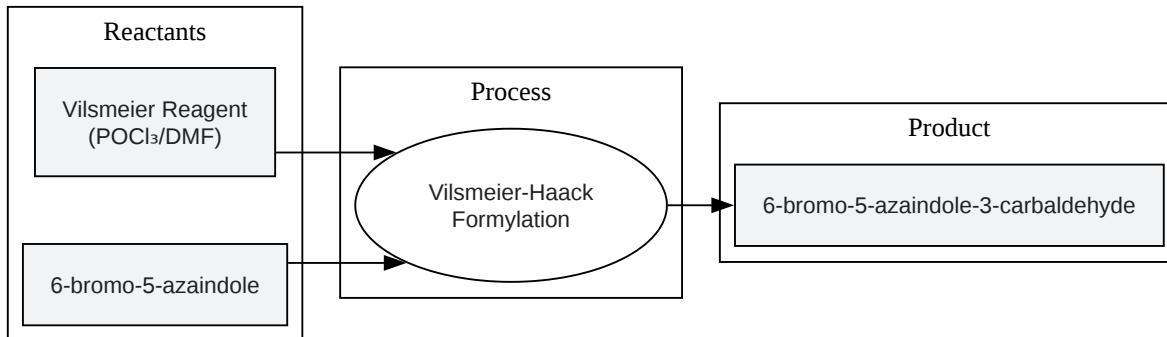
Proposed Synthetic Pathway

A plausible synthetic route to 6-bromo-5-azaindole-3-carbaldehyde would involve the Vilsmeier-Haack formylation of a suitable 6-bromo-5-azaindole precursor. The general workflow for this transformation is outlined below.

Experimental Protocol: Vilsmeier-Haack Formylation

This is a generalized procedure that would require optimization for the specific substrate.

Materials:

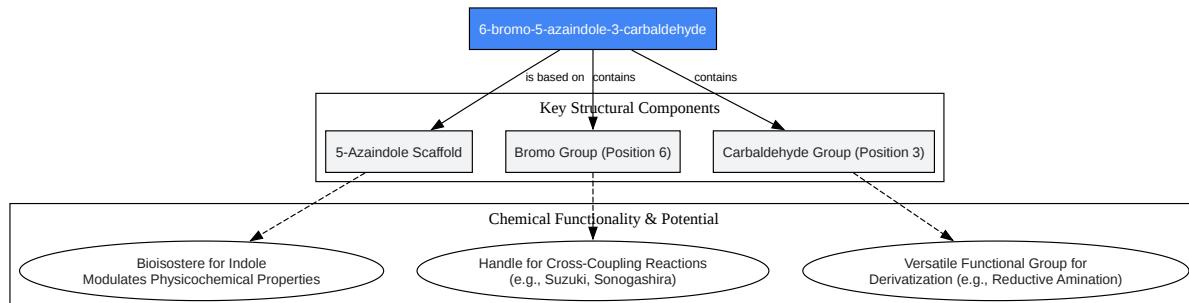

- 6-bromo-5-azaindole
- Phosphorus oxychloride (POCl_3) or Oxalyl chloride
- N,N-Dimethylformamide (DMF)
- Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
- Sodium hydroxide solution (for workup)
- Ice bath

Procedure:

- **Vilsmeier Reagent Formation:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (or oxalyl chloride) dropwise to the cooled DMF while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
- **Formylation Reaction:** Dissolve 6-bromo-5-azaindole in an appropriate anhydrous solvent. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, pour the reaction mixture carefully into a beaker of crushed ice. Basify the aqueous solution with a sodium hydroxide solution to a pH of 8-10.
- **Extraction and Purification:** Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualized Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 6-bromo-5-azaindole-3-carbaldehyde.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of 6-bromo-5-azaindole-3-carbaldehyde.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the core chemical structure and its key functional groups, which are essential for its role as a versatile building block in drug discovery.

[Click to download full resolution via product page](#)

Caption: Key structural features and their functional implications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum [chemicalbook.com]
- 2. 6-Bromoindole-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Bromoindole-3-carboxaldehyde CAS#: 17826-04-9 [m.chemicalbook.com]
- To cite this document: BenchChem. [Characterization and Synthesis of 6-bromo-5-azaindole-3-carbaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292619#6-bromo-5-azaindole-3-carbaldehyde-characterization-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com